Sodium;9-carboxy-6-[2-(dimethylamino)ethylcarbamoyl]-10-methoxybenzo[a]phenazin-5-olate
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Overview
Description
NC-190 is a novel benzophenazine derivative known for its potent antitumor properties. It has been shown to inhibit the DNA strand-passing activity of DNA topoisomerase II, making it a promising candidate for cancer treatment .
Preparation Methods
NC-190 is synthesized through the condensation of naphthoquinone and phenylenediamine. During this process, several isomers of benzo[a]phenazine are produced. Using ethyl chlorocarbonate, the desired product is selectively produced, and aminolysis of esters is also selective to the 6-position, resulting in the formation of NC-190 .
Chemical Reactions Analysis
NC-190 undergoes several types of chemical reactions, including:
Oxidation: NC-190 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions of NC-190 can yield different reduced forms of the compound.
Substitution: NC-190 can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NC-190 has a wide range of scientific research applications, including:
Chemistry: NC-190 is used as a model compound to study the mechanisms of DNA topoisomerase II inhibition and DNA cleavage.
Biology: It is employed in cell cycle studies to understand its effects on cell cycle progression and apoptosis.
Medicine: NC-190 is being investigated for its potential as an antitumor agent in cancer therapy. It has shown promising results in inhibiting the growth of various cancer cell lines.
Industry: NC-190’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical products
Mechanism of Action
NC-190 exerts its effects by inhibiting the DNA strand-passing activity of DNA topoisomerase II. It stabilizes the topoisomerase II-DNA cleavable complex, leading to DNA cleavage and fragmentation. This results in growth inhibition, protein-linked DNA breaks, and apoptosis in cancer cells. The compound also exhibits intercalating activity, although it is weaker than that of ethidium bromide and adriamycin .
Comparison with Similar Compounds
NC-190 is unique compared to other similar compounds due to its specific mechanism of action and potent antitumor activity. Similar compounds include:
Etoposide (VP-16): Like NC-190, etoposide inhibits DNA topoisomerase II but has different chemical properties and potency.
Adriamycin: Another topoisomerase II inhibitor with stronger intercalating activity compared to NC-190.
Ethidium Bromide: Known for its strong intercalating activity, but with different applications and toxicity profiles
NC-190 stands out due to its selective inhibition of topoisomerase II and its potential for targeted cancer therapy.
Properties
Molecular Formula |
C23H21N4NaO5 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
sodium;9-carboxy-6-[2-(dimethylamino)ethylcarbamoyl]-10-methoxybenzo[a]phenazin-5-olate |
InChI |
InChI=1S/C23H22N4O5.Na/c1-27(2)9-8-24-22(29)18-20-19(12-6-4-5-7-13(12)21(18)28)25-16-11-17(32-3)14(23(30)31)10-15(16)26-20;/h4-7,10-11,28H,8-9H2,1-3H3,(H,24,29)(H,30,31);/q;+1/p-1 |
InChI Key |
GHPJVVCCBMRQAR-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C2=CC=CC=C2C3=NC4=C(C=C(C(=C4)OC)C(=O)O)N=C13)[O-].[Na+] |
Origin of Product |
United States |
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